molecular formula C10H13NO2S B14180129 N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide CAS No. 918297-94-6

N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide

Cat. No.: B14180129
CAS No.: 918297-94-6
M. Wt: 211.28 g/mol
InChI Key: LMGGEMKSUZIIKL-UHFFFAOYSA-N
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Description

N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide typically involves the alkylation of aniline derivatives. One common method includes the reaction of 2-isopropenylaniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide is unique due to the presence of both the prop-1-en-2-yl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

918297-94-6

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(2-prop-1-en-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H13NO2S/c1-8(2)9-6-4-5-7-10(9)11-14(3,12)13/h4-7,11H,1H2,2-3H3

InChI Key

LMGGEMKSUZIIKL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1NS(=O)(=O)C

Origin of Product

United States

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